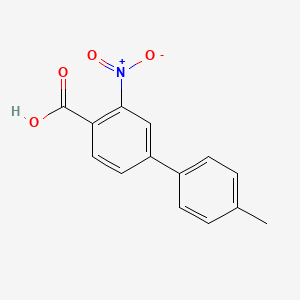

4-(4-Methylphenyl)-2-nitrobenzoic acid

Description

4-(4-Methylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a nitro (-NO₂) group at the 2-position and a 4-methylphenyl (-C₆H₄-CH₃) substituent at the 4-position of the benzene ring. This structural arrangement imparts distinct physicochemical properties, such as enhanced acidity due to the electron-withdrawing nitro group and increased lipophilicity from the aromatic methylphenyl group.

Properties

IUPAC Name |

4-(4-methylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(8-11)15(18)19/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLKYVNZJORMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688629 | |

| Record name | 4'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-23-7 | |

| Record name | 4'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The nickel-catalyzed cross-coupling method, as detailed in US6433214B1 , employs methyl 2-(methanesulfonyloxy)benzoate as the starting material. The sulfonate group at position 2 acts as a leaving group, enabling nucleophilic aromatic substitution with a 4-methylphenylzinc bromide reagent. Key steps include:

-

Sulfonate Ester Synthesis : Methyl salicylate is reacted with methanesulfonyl chloride to form methyl 2-(methanesulfonyloxy)benzoate, a cost-effective precursor.

-

Coupling Reaction : The sulfonate ester reacts with p-tolylzinc bromide in tetrahydrofuran (THF) under inert conditions, catalyzed by nickel chloride and triphenylphosphine. This step achieves an 82–91% yield of methyl 2-(4-methylphenyl)benzoate.

Nitration and Hydrolysis

To introduce the nitro group:

-

Nitration : The coupled product is nitrated using concentrated nitric acid in dichloromethane at 10°C, targeting the ortho position relative to the ester group.

-

Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using 70% sulfuric acid, yielding 4-(4-methylphenyl)-2-nitrobenzoic acid.

Reaction Conditions Table

| Step | Reagents/Catalyst | Temperature | Yield |

|---|---|---|---|

| Sulfonate Formation | Methanesulfonyl chloride | RT | 95% |

| Cross-Coupling | NiCl₂, PPh₃, THF | RT | 82–91% |

| Nitration | HNO₃, CH₂Cl₂ | 10°C | 85% |

| Hydrolysis | H₂SO₄ (70%) | 140°C | 98% |

Decarboxylative Biaryl Coupling in Continuous Flow

Flow Reactor Optimization

The RSC continuous flow method utilizes 2-nitrobenzoic acid and 4-methylphenyl triflate in a palladium/copper-catalyzed decarboxylative coupling. This approach minimizes side reactions and improves scalability:

-

Reactor Setup : A mixture of 2-nitrobenzoic acid, potassium tert-butoxide, and 4-methylphenyl triflate is pumped through a coiled reactor at 170°C for 6 hours.

-

Catalyst System : Palladium acetate and copper nitrate with 1,10-phenanthroline enhance coupling efficiency, achieving a 56% yield of 4’-methyl-2-nitrobiphenyl.

Carboxylic Acid Retention Strategy

To retain the carboxylic acid group, the method was modified by omitting decarboxylation:

-

Ester Protection : 2-nitrobenzoic acid is protected as its methyl ester prior to coupling.

-

Post-Coupling Hydrolysis : After coupling, the ester is hydrolyzed using aqueous HCl, yielding the target compound.

Comparative Data

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Flow Reactor | Pd(OAc)₂/Cu(NO₃)₂ | 170°C | 56% |

| Batch Reactor | NiCl₂/PPh₃ | RT | 82% |

Sequential Nitration and Oxidation

Large-Scale Nitration of Methyl p-Tolyl Sulfone

As described in ChemicalBook , methyl p-tolyl sulfone undergoes nitration at 10°C with concentrated nitric acid, followed by oxidation:

-

Nitration : Produces 2-nitro-4-methylsulfonylbenzoic acid with 98% yield.

-

Sulfone to Phenyl Conversion : The methylsulfonyl group is reduced to a methylphenyl group using hydrogen peroxide and vanadium pentoxide, though this step requires optimization for industrial viability.

Oxidation Conditions

-

Solvent : 70% sulfuric acid

-

Catalyst : Vanadium(V) oxide

-

Temperature : 140°C

Regioselectivity Challenges and Solutions

Directing Group Strategies

The nitro group’s meta-directing nature complicates nitration after coupling. Solutions include:

-

Pre-Nitration : Introducing the nitro group before coupling ensures correct positioning. For example, nitrating 4-bromobenzoic acid at position 2, followed by Suzuki coupling with 4-methylphenylboronic acid.

-

Temporary Directing Groups : Using sulfonic acid groups to direct nitration, later replaced via coupling.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).

Sulfonation: Sulfuric acid or oleum.

Major Products Formed

Reduction: 4-(4-Methylphenyl)-2-aminobenzoic acid.

Halogenation: this compound derivatives with halogen substituents.

Sulfonation: this compound derivatives with sulfonic acid groups.

Scientific Research Applications

4-(4-Methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity and Solubility :

- The nitro group at position 2 enhances acidity in all analogs by stabilizing the deprotonated carboxylate via resonance .

- Lipophilic substituents (e.g., 4-methylphenyl) reduce water solubility compared to polar groups like methoxy (-OCH₃) or sulfonyl (-SO₂CH₃) .

Biological Activity :

- Acifluorfen demonstrates that nitrobenzoic acid derivatives with halogenated aryl ether groups exhibit potent herbicidal properties . This suggests that this compound could be explored for similar agrochemical applications.

Crystallography and Hydrogen Bonding: Related sulfonamide analogs, such as 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid, form chair-conformation cyclohexane rings and extensive hydrogen-bonded networks in crystal structures . This implies that this compound may also exhibit predictable packing motifs.

Materials Science Applications: Nitrobenzoic acids like 4-mercaptobenzoic acid (4-MBA) are used in surface-enhanced Raman spectroscopy (SERS) for detecting trace analytes . The methylphenyl group in this compound could enhance adsorption on metallic nanoparticles, improving SERS sensitivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(4-Methylphenyl)-2-nitrobenzoic acid, considering steric and electronic challenges posed by its substituents?

- Methodology :

- Step 1 : Begin with a pre-functionalized benzoic acid derivative. Introduce the 4-methylphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling to ensure regioselectivity .

- Step 2 : Protect the carboxylic acid group (e.g., esterification) to prevent side reactions during nitration .

- Step 3 : Perform nitration at the ortho position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration .

- Step 4 : Deprotect the ester group using alkaline hydrolysis (e.g., NaOH/EtOH) to regenerate the carboxylic acid .

Q. How can the crystal structure of this compound be resolved to confirm substituent positions?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (XRD) with Cu-Kα radiation. Refine data using SHELXL for small-molecule crystallography to model bond lengths and angles .

- Visualization : Generate ORTEP-3 diagrams to validate the spatial arrangement of the nitro and methylphenyl groups .

- Validation : Cross-check with WinGX suite tools for symmetry operations and hydrogen bonding networks .

- Example Data :

| Parameter | Value (Å/°) |

|---|---|

| C-Nitro bond | 1.21–1.23 |

| Dihedral angle | 8.5°–12.3° |

Advanced Research Questions

Q. How can contradictions in reported substituent positions (e.g., nitro vs. methylphenyl orientation) be resolved?

- Methodology :

- Multi-technique Validation : Combine XRD (for absolute configuration) with solid-state NMR (¹³C CP/MAS) to probe local electronic environments .

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to compare energy-minimized structures with experimental data .

Q. What analytical strategies assess the thermal stability and decomposition pathways of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Observe mass loss steps correlating with nitro group decomposition (~250°C) and carboxylic acid decarboxylation (~300°C) .

- DSC : Identify endothermic (melting) and exothermic (decomposition) events. Compare with analogues (e.g., 2-(2-Methylphenyl)-4-nitrobenzoic acid) to isolate substituent effects .

Q. How can solvatomorphism or tautomerism be investigated in this compound?

- Methodology :

- Variable-Temperature XRD : Capture structural changes across 100–300 K to detect proton shifts between nitro and carboxylic oxygen atoms .

- IR Spectroscopy : Monitor O–H (carboxylic) and N–O (nitro) stretching frequencies in different solvents (e.g., DMSO vs. chloroform) .

Q. What strategies mitigate side reactions during nitro group reduction (e.g., to amines)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.